

Hydroxy Darunavir: An In-depth Technical Guide on the Primary Metabolite of Darunavir

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Compound of Interest

Compound Name: *Hydroxy Darunavir*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Darunavir, a potent protease inhibitor, is a cornerstone of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus (HIV) infection.^{[1][2]} Its efficacy is significantly influenced by its metabolic fate within the body. This technical guide provides a comprehensive overview of **hydroxy darunavir**, a primary metabolite of darunavir, focusing on its formation, pharmacokinetic profile, and analytical characterization.

Understanding the metabolic pathways of darunavir is crucial for optimizing therapeutic strategies and developing next-generation antiretroviral agents.

Darunavir Metabolism: The Central Role of CYP3A4

Darunavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.^{[3][4][5][6]} This metabolic process involves several key pathways, including carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation.^{[1][7]} The rate and extent of this metabolism have significant implications for the drug's bioavailability and therapeutic efficacy.

To counteract this rapid metabolism, darunavir is almost always co-administered with a low dose of a potent CYP3A4 inhibitor, such as ritonavir or cobicistat.^{[3][4][5]} This "boosting" strategy significantly increases the plasma concentration and prolongs the half-life of darunavir, allowing for less frequent dosing and enhanced antiviral activity.^{[3][4][5]}

Hydroxy Darunavir: The M23 Metabolite

One of the primary outcomes of darunavir's metabolism is the formation of hydroxylated metabolites. Through aliphatic hydroxylation of the isobutyl group, the metabolite known as **hydroxy darunavir** (designated as M23) is formed.[\[8\]](#)

Chemical Structure:

- IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Quantitative Data: Pharmacokinetic Parameters

Detailed pharmacokinetic data directly comparing darunavir and **hydroxy darunavir** are limited in publicly available literature. However, studies on the overall metabolism of darunavir provide insights into the disposition of its metabolites.

Parameter	Unboosted Darunavir	Boosted Darunavir (with Ritonavir)	Source(s)
Bioavailability	37%	82%	[1] [4]
Time to Peak Plasma Concentration (T _{max})	2.5 - 4 hours	2.5 - 4 hours	[4]
Plasma Protein Binding	~95%	~95%	[4]
Elimination Half-life	Not specified	~15 hours	[4] [5]
Excretion (Feces)	~81.7% (total radioactivity)	~79.5% (total radioactivity)	[7]
Excretion (Urine)	~12.2% (total radioactivity)	~13.9% (total radioactivity)	[7]
Unchanged Drug in Excreta	8.0% of dose	48.8% of dose	[7]

Note: The data for "Unchanged Drug in Excreta" highlights the significant impact of ritonavir on inhibiting darunavir metabolism. In the absence of a booster, a much larger fraction of the drug is metabolized, leading to the formation of metabolites like **hydroxy darunavir**.

Experimental Protocols

In Vitro Metabolism of Darunavir using Human Liver Microsomes

This protocol is a generalized procedure based on common practices for studying drug metabolism.

Objective: To determine the metabolic profile of darunavir and identify the formation of **hydroxy darunavir** in an in vitro system mimicking hepatic metabolism.

Materials:

- Darunavir
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard (for analytical quantification)
- LC-MS/MS system

Procedure:

- Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

- Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the system to equilibrate.
- Initiation of Reaction: Add darunavir (dissolved in a suitable solvent like methanol or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Quenching: At each time point, terminate the reaction by adding a cold quenching solution, typically acetonitrile, which also precipitates the proteins.
- Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.
- Analysis: Transfer the supernatant, containing darunavir and its metabolites, to a new tube. Add an internal standard and analyze the sample using a validated LC-MS/MS method.

Analytical Method: LC-MS/MS for Quantification of Darunavir and Hydroxy Darunavir

This protocol outlines a general approach for the simultaneous quantification of darunavir and its hydroxylated metabolite in plasma samples.

Objective: To develop and validate a sensitive and specific method for the quantitative analysis of darunavir and **hydroxy darunavir** in a biological matrix.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., ammonium formate or formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

- Flow Rate: Typically in the range of 0.2-0.6 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

Mass Spectrometric Conditions:

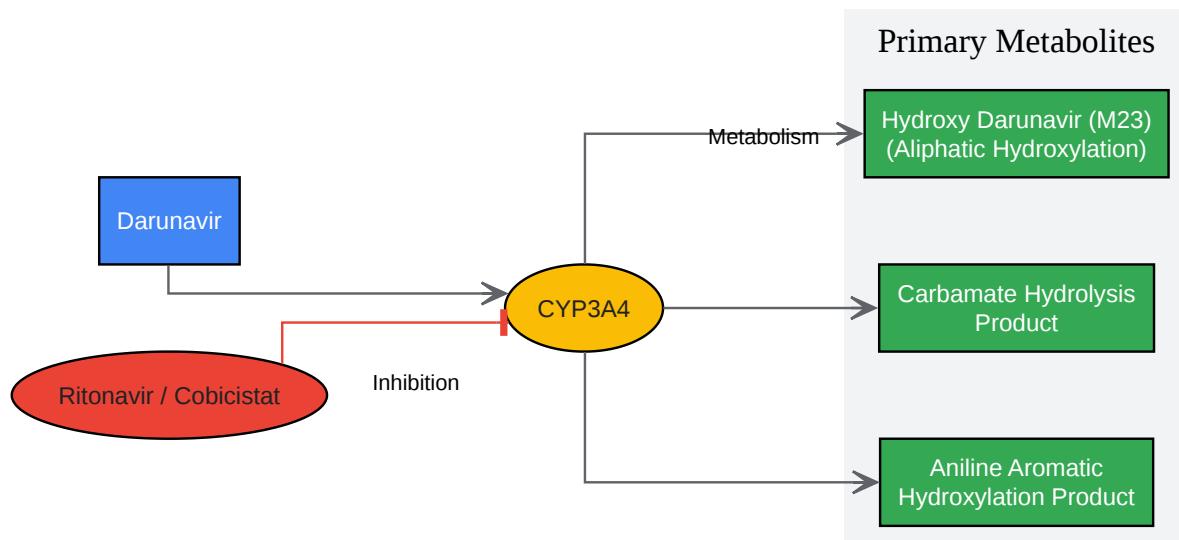
- Ionization Mode: Positive electrospray ionization (ESI+) is generally used for darunavir and its metabolites.
- Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
 - Darunavir Transition: m/z 548.3 → 392.3[9]
 - **Hydroxy Darunavir** Transition: A specific transition for **hydroxy darunavir** would need to be determined during method development, but it would be based on its molecular weight of 563.66 g/mol .
- Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the analytes.

Sample Preparation (from plasma):

- Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the clear supernatant to a new tube.
- Evaporation and Reconstitution (optional but common for increased sensitivity): Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
- Injection: Inject the prepared sample into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

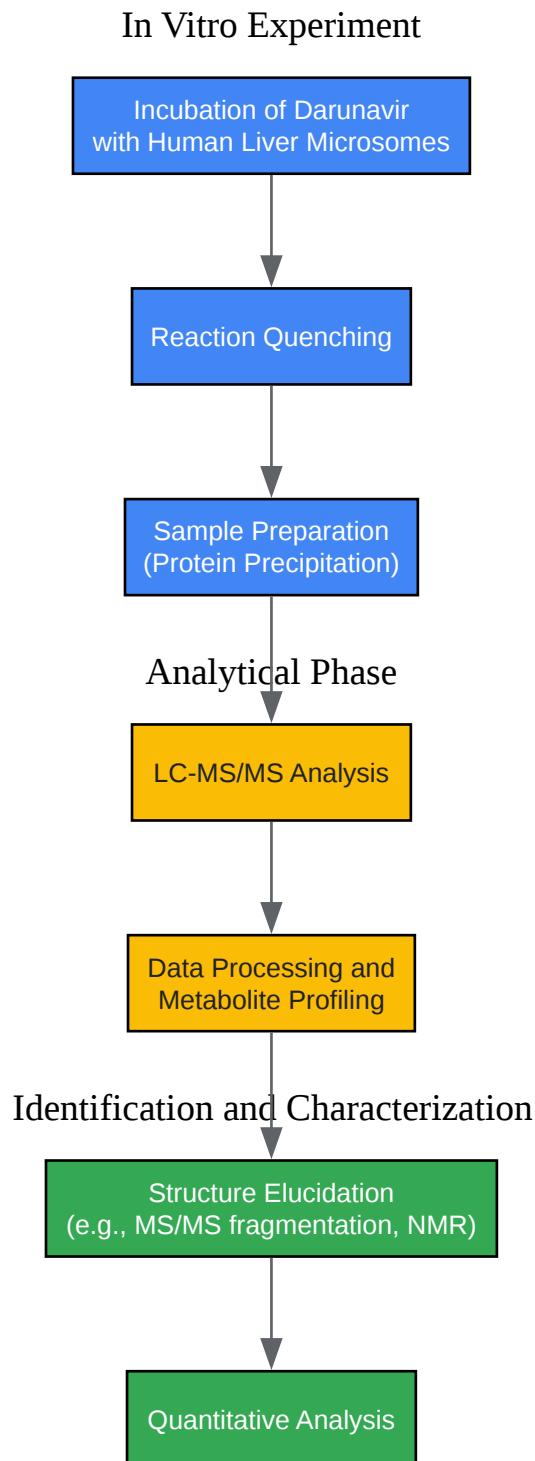
Darunavir Metabolism Pathway



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Caption: Metabolic pathway of Darunavir highlighting the role of CYP3A4 and its inhibition.

Workflow for Metabolite Identification



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Caption: A typical workflow for the identification and characterization of drug metabolites.

Antiviral Activity of Hydroxy Darunavir

Information regarding the specific antiviral activity of **hydroxy darunavir** is scarce in the literature. However, it is generally reported that the oxidative metabolites of darunavir exhibit significantly reduced anti-HIV activity compared to the parent compound. One source indicates that these metabolites have at least 90% less activity against wild-type HIV.^[2] This underscores the importance of ritonavir or cobicistat boosting to maintain therapeutic concentrations of the active parent drug, darunavir.

Conclusion

Hydroxy darunavir is a primary metabolite of darunavir, formed through CYP3A4-mediated aliphatic hydroxylation. The co-administration of a pharmacokinetic booster like ritonavir is essential to inhibit this and other metabolic pathways, thereby ensuring therapeutic plasma concentrations of darunavir. While detailed pharmacokinetic and pharmacodynamic data for **hydroxy darunavir** are limited, its formation is a critical aspect of darunavir's overall disposition. Further research into the specific biological activity and clearance of **hydroxy darunavir** would provide a more complete understanding of darunavir's clinical pharmacology. The experimental protocols and analytical methods described herein provide a framework for researchers and drug development professionals to further investigate the metabolism of darunavir and other antiretroviral agents.

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